molecular formula C25H27N3O4 B1403106 1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020173-41-4

1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1403106
CAS No.: 1020173-41-4
M. Wt: 433.5 g/mol
InChI Key: XGSVBVFXSMFUHD-UHFFFAOYSA-N
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Description

1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a combination of several functional groups, including a benzyloxycarbonyl group, a tetrahydroisoquinoline moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the benzyloxycarbonyl group: This is usually done via a protection reaction using benzyl chloroformate.

    Formation of the pyrazole ring: This can be accomplished through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group would yield a carboxylic acid derivative, while reduction of the pyrazole ring would yield a dihydropyrazole derivative.

Scientific Research Applications

1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may interact with enzymes or receptors, modulating their activity. The tetrahydroisoquinoline moiety may mimic neurotransmitters, influencing neuronal signaling pathways. The pyrazole ring may interact with various proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds to 1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid include:

    1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(methyl)-1H-pyrazole-5-carboxylic acid: Differing by the presence of a methyl group instead of a tert-butyl group.

    1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(ethyl)-1H-pyrazole-5-carboxylic acid: Differing by the presence of an ethyl group instead of a tert-butyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-tert-butyl-2-(2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-6-yl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-25(2,3)22-14-21(23(29)30)28(26-22)20-10-9-19-15-27(12-11-18(19)13-20)24(31)32-16-17-7-5-4-6-8-17/h4-10,13-14H,11-12,15-16H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSVBVFXSMFUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)O)C2=CC3=C(CN(CC3)C(=O)OCC4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of benzyl 6-(3-t-butyl-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (0.160 g, 0.347 mmol) in 1:1:1 THF/EtOH/H2O (3 ml) at 22° C. was added LiOH.H2O (0.0727 g, 1.73 mmol). After 3 h, the completed reaction was acidified (pH 2-3) with 1M HCl and extracted with EtOAc (3×). The combined organic phases were washed with brine (2×), dried (MgSO4), filtered and evaporated to afford 1-(2-(benzyloxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-t-butyl-1H-pyrazole-5-carboxylic acid (0.16 g, 106% yield) as an oil which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.41-7.31 (m, 5H), 7.328-7.20 (m, 3H), 6.91 (s, 1H), 5.15 (s, 2H), 4.65 (brm, 2H), 3.66 (brs, 2H), 2.86 (t, 2H, J=6.0 Hz), 1.29 (s, 9H); MS (ESI) m/z: 434.2 (M+H+).
Name
LiOH.H2O
Quantity
0.0727 g
Type
reactant
Reaction Step One
Name
THF EtOH H2O
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid

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